2,6-Bis(o-isocyanatobenzyl)phenyl isocyanate
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Overview
Description
2,6-Bis-(o-isocyanatobenzyl)phenyl isocyanate: is an organic compound with the molecular formula C23H15N3O3 . It is a derivative of phenyl isocyanate, characterized by the presence of multiple isocyanate groups attached to a benzyl-substituted phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-(o-isocyanatobenzyl)phenyl isocyanate typically involves the reaction of 2,6-diaminotoluene with phosgene. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the desired isocyanate compound. The reaction conditions generally require an inert atmosphere, such as nitrogen, and the use of a solvent like dichloromethane. The temperature is maintained at a low level to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of 2,6-Bis-(o-isocyanatobenzyl)phenyl isocyanate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with temperature control systems to ensure the safe handling of phosgene and the exothermic reaction. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis-(o-isocyanatobenzyl)phenyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form carbamates.
Substitution Reactions: Reacts with amines to form ureas.
Polymerization: Can undergo polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Alcohols: Used in the formation of carbamates under mild conditions.
Amines: React with isocyanates to form ureas, typically at room temperature.
Catalysts: Such as dibutyltin dilaurate, are used to accelerate polymerization reactions.
Major Products
Carbamates: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Result from polymerization reactions.
Scientific Research Applications
2,6-Bis-(o-isocyanatobenzyl)phenyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polyurethanes and other polymers.
Mechanism of Action
The mechanism of action of 2,6-Bis-(o-isocyanatobenzyl)phenyl isocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as alcohols and amines, to form stable products like carbamates and ureas. The molecular targets include hydroxyl and amino groups present in various substrates. The pathways involved in these reactions are typically addition and substitution mechanisms.
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: A simpler isocyanate compound with a single isocyanate group.
4,4’-Methylenediphenyl diisocyanate: Contains two isocyanate groups and is used in the production of polyurethanes.
Toluene diisocyanate: Another diisocyanate compound used in the manufacture of foams and coatings.
Uniqueness
2,6-Bis-(o-isocyanatobenzyl)phenyl isocyanate is unique due to its multiple isocyanate groups attached to a benzyl-substituted phenyl ring. This structure provides it with higher reactivity and versatility in chemical synthesis compared to simpler isocyanates like phenyl isocyanate.
Properties
CAS No. |
21132-81-0 |
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Molecular Formula |
C23H15N3O3 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-isocyanato-1,3-bis[(2-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C23H15N3O3/c27-14-24-21-10-3-1-6-17(21)12-19-8-5-9-20(23(19)26-16-29)13-18-7-2-4-11-22(18)25-15-28/h1-11H,12-13H2 |
InChI Key |
BNOSAGKHYAMZGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=C(C(=CC=C2)CC3=CC=CC=C3N=C=O)N=C=O)N=C=O |
Origin of Product |
United States |
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